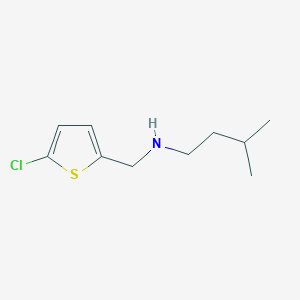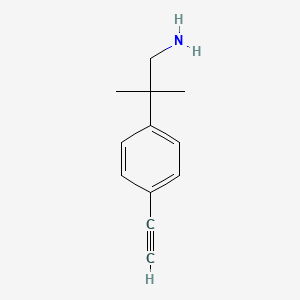
2-(4-Ethynylphenyl)-2-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethynylphenyl)-2-methylpropan-1-amine: is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a methylpropan-1-amine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethynylphenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and propargylamine.
Sonogashira Coupling: The key step involves a Sonogashira coupling reaction, where 4-bromoacetophenone is reacted with propargylamine in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Reduction: The resulting product is then subjected to a reduction step using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired this compound.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-(4-Ethynylphenyl)-2-methylpropan-1-amine: can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form saturated amines using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, and other strong oxidizing agents.
Reduction: Pd/C, hydrogen gas, and other hydrogenation catalysts.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines with different functional groups.
科学的研究の応用
2-(4-Ethynylphenyl)-2-methylpropan-1-amine: has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its role as a precursor for drug development.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
作用機序
The mechanism by which 2-(4-Ethynylphenyl)-2-methylpropan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
2-(4-Ethynylphenyl)-2-methylpropan-1-amine: can be compared with similar compounds such as:
2-(4-Ethynylphenyl)-2-methylpropan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
2-(4-Ethynylphenyl)-2-methylpropan-1-thiol: Similar structure but with a thiol group instead of an amine.
This compound derivatives: Various derivatives with different substituents on the phenyl ring or the amine group.
The uniqueness of This compound
特性
分子式 |
C12H15N |
|---|---|
分子量 |
173.25 g/mol |
IUPAC名 |
2-(4-ethynylphenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H15N/c1-4-10-5-7-11(8-6-10)12(2,3)9-13/h1,5-8H,9,13H2,2-3H3 |
InChIキー |
ZYQBVQOMLQBXOV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN)C1=CC=C(C=C1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


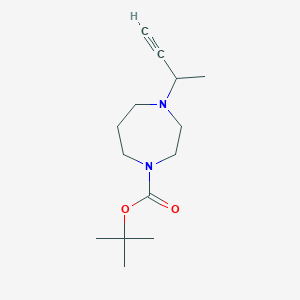
![2-Azadispiro[3.1.3^{6}.1^{4}]decan-8-ol hydrochloride](/img/structure/B13519124.png)
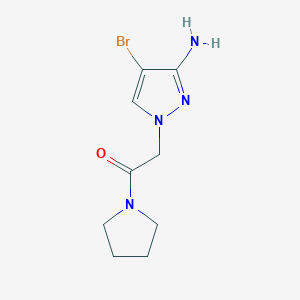
![3-Oxo-3-[3-(propan-2-yloxy)phenyl]-2-(pyridin-3-yl)propanenitrile](/img/structure/B13519130.png)
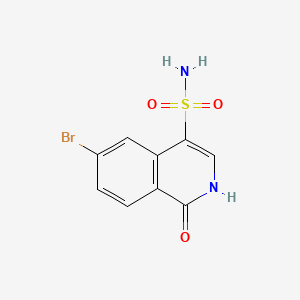

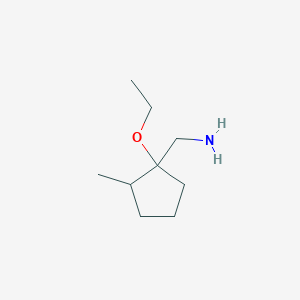

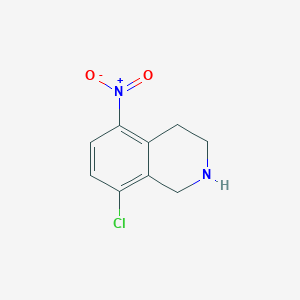
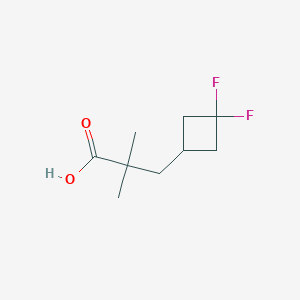

![Tert-butyl 2-[amino(imino)methyl]morpholine-4-carboxylate](/img/structure/B13519202.png)

